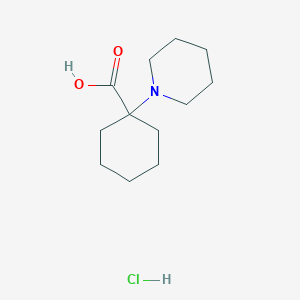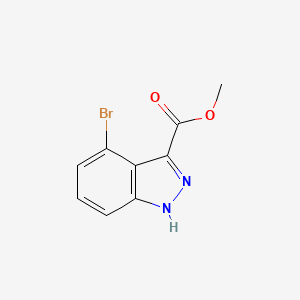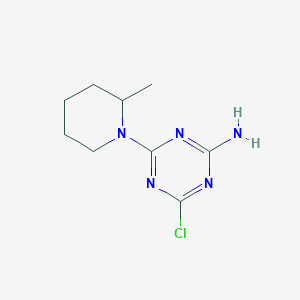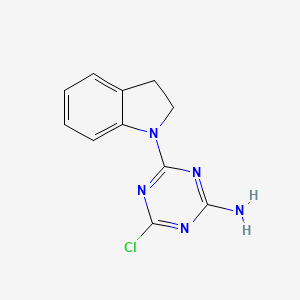![molecular formula C13H19Cl2NO B1452401 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride CAS No. 1220029-22-0](/img/structure/B1452401.png)
3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrrolidines, including compounds similar to 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride, are significant in organic chemistry due to their biological effects. They find applications in medicine as well as in industries like dyes and agrochemicals. The synthesis of these compounds, especially via [3+2] cycloaddition, is crucial for developing new substances with potential practical applications (Żmigrodzka et al., 2022).
Transformation into Pyrrolinones
N-substituted pyrrolidinones, when reacted under certain conditions, can transform into 5-methoxylated or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones. These derivatives are valuable intermediates for creating agrochemicals or medicinal compounds, indicating the versatility of pyrrolidine derivatives in synthesizing complex molecules with potential biological activity (Bellesia et al., 2001; Ghelfi et al., 2003).
Crystal Structure Analysis
Studies on the crystal structures of related pyrrolidine compounds reveal intricate molecular conformations and interactions. For instance, the structure analysis of 4′-(2-Chlorophenyl)-2,3-dihydro-1′-methyl-3′-nitrospiro[1H-indole-3,2′-pyrrolidin]-2-one provided insights into its biological and pharmaceutical properties, illustrating the relevance of structural analysis in understanding the functionality of these compounds (Sampath et al., 2004).
Application in Synthesis of Pharmaceutical Compounds
Research into the synthesis and structural characterization of pyrrolidine-based compounds, like methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate, demonstrates their potential in medicinal chemistry. Such compounds have shown promising antimicrobial activity, underlining the importance of pyrrolidine derivatives in developing new pharmaceuticals (Nural et al., 2018).
Safety and Hazards
While specific safety data for “3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride” is not available, similar compounds can present various hazards. For example, they can be flammable, toxic if swallowed, in contact with skin, or if inhaled, and harmful to aquatic life . Always handle such compounds with appropriate safety measures.
Mecanismo De Acción
- A brief review of the biological potential of indole derivatives
- Chlortetracycline: Uses, Interactions, Mechanism of Action | DrugBank
- Isothiazolinone Biocides: Chemistry … - MDPI
- Synthesis, characterization, docking study and antimicrobial … - Springer
- 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]pyrrolidine hydrochloride
- 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride
Propiedades
IUPAC Name |
3-[(2-chloro-4,6-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9-5-10(2)13(12(14)6-9)16-8-11-3-4-15-7-11;/h5-6,11,15H,3-4,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHBZJQOTTXYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)
![4-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1452332.png)




